

# Crystal Structure Analysis of 2-Methyl-6-nitrobenzoxazole: A Technical Overview

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## Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoxazole

Cat. No.: B181781

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This technical guide provides a comprehensive overview of the synthesis and structural analysis of **2-Methyl-6-nitrobenzoxazole**. While a definitive crystal structure for **2-Methyl-6-nitrobenzoxazole** is not publicly available in crystallographic databases, this document outlines the known physicochemical properties, a detailed experimental protocol for its synthesis, and a hypothetical workflow for its crystal structure determination based on standard methodologies and data from analogous compounds.

## Physicochemical Properties

**2-Methyl-6-nitrobenzoxazole** is a heterocyclic compound with the molecular formula  $C_8H_6N_2O_3$ .<sup>[1][2][3][4]</sup> Its chemical structure consists of a benzoxazole core substituted with a methyl group at position 2 and a nitro group at position 6.

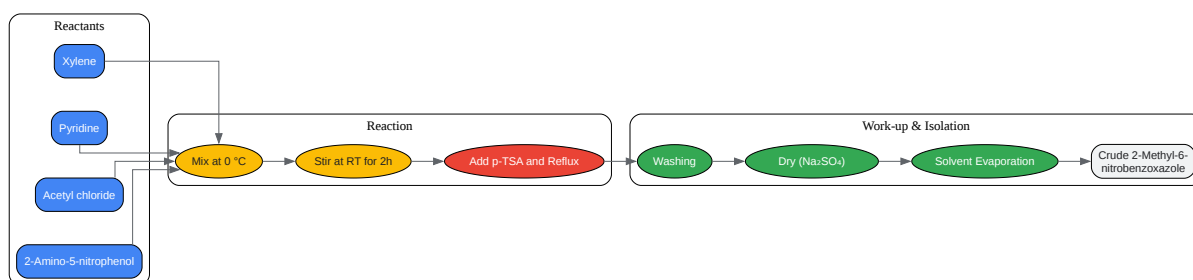
Property	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	178.14 g/mol [1]
Melting Point	157-158 °C[5]
Appearance	Off-white to light yellow solid[5]
Solubility	Insoluble in water, soluble in oils[5][6]
CAS Number	5683-43-2[1][5]

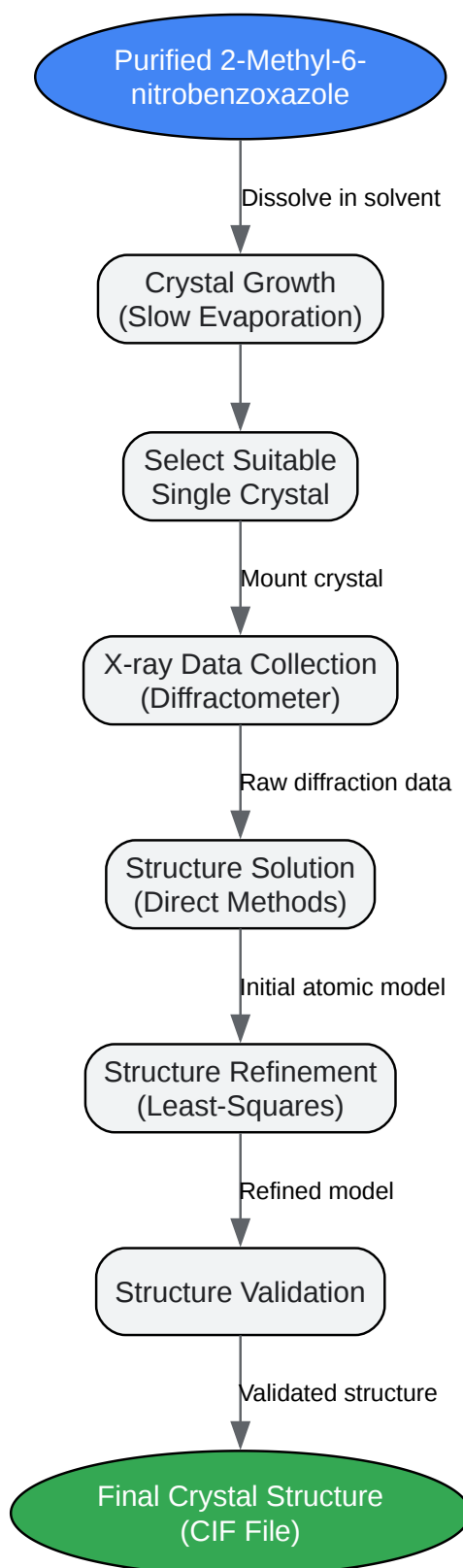
## Synthesis of 2-Methyl-6-nitrobenzoxazole

The synthesis of **2-Methyl-6-nitrobenzoxazole** can be achieved through the reaction of 2-Amino-5-nitrophenol with acetyl chloride.[5][6]

### Experimental Protocol

- **Reaction Setup:** Dissolve 2-amino-5-nitrophenol (50.0 mmol) and pyridine (50.0 mmol) in dry xylene (150 mL) at 0 °C.
- **Addition of Acetyl Chloride:** Slowly add acetyl chloride (55.0 mmol) dropwise to the solution.
- **Stirring:** Stir the reaction mixture at room temperature for 2 hours.
- **Cyclization:** Add p-toluenesulfonic acid (10.0 mmol) and reflux the mixture until water is no longer produced.
- **Work-up:** After cooling to room temperature, wash the organic layer sequentially with water (3 x 100 mL) and saturated NaCl solution (50.0 mL).
- **Isolation:** Dry the organic phase with Na<sub>2</sub>SO<sub>4</sub> and evaporate the solvent under reduced pressure to obtain the crude product.[5][6]





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## References

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